molecular formula H₆I₂N₂Pt B030594 trans-Diamminediiodoplatinum(II) CAS No. 13841-96-8

trans-Diamminediiodoplatinum(II)

Cat. No. B030594
CAS RN: 13841-96-8
M. Wt: 482.95 g/mol
InChI Key: PNCHTLQBARZRSO-UHFFFAOYSA-L
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Description

Trans-Diamminediiodoplatinum(II) is a platinum (II) complex that has been studied for its potential use in various applications . It is similar to cisplatin, a well-known anticancer drug, but with iodine ligands instead of chloride .


Synthesis Analysis

The synthesis of trans-Diamminediiodoplatinum(II) involves the coordination of [PtI4]2− to amine-modified nanodiamonds (NDs). This is followed by a halogen exchange of the iodine ligands with chloride ions, resulting in the formation of cis-diamminedichloroplatinum(II)-modified NDs .


Molecular Structure Analysis

The platinum atom in trans-Diamminediiodoplatinum(II) is coordinated to two amine groups and two iodine atoms. The molecular structure of this compound is similar to that of cisplatin, but with iodine atoms instead of chloride .


Chemical Reactions Analysis

The chemical reactions involving trans-Diamminediiodoplatinum(II) include its synthesis from [PtI4]2− and amine-modified NDs, and the subsequent halogen exchange with chloride ions .

Scientific Research Applications

Antineoplastic Applications

trans-Diamminediiodoplatinum(II): has been explored for its potential use as an anticancer drug . It’s structurally similar to cisplatin, a well-known chemotherapy drug. Researchers have investigated the coordination of this compound to nanodiamonds (NDs) to create cisplatin-like structures on the surface of NDs, which could be used as anticancer drugs .

Drug Delivery Systems

Due to its ability to bind to various biological molecules, trans-Diamminediiodoplatinum(II) can be functionalized onto nanoparticles like NDs to serve as a drug delivery system . This application takes advantage of the compound’s reactivity to facilitate targeted delivery and controlled release of drugs .

Biomolecular Research

This compound acts as a reversible RNA-protein cross-linking agent . It’s used in biomolecular research to study the interactions between proteins and RNA, which is crucial for understanding cellular processes and the development of new therapeutic strategies .

DNA Interaction Studies

trans-Diamminediiodoplatinum(II): reacts with DNA after hydrolysis to form both intra- and interstrand crosslinks. These crosslinks are studied to understand how they impair replication and transcription of DNA, providing insights into the mechanism of action of platinum-based anticancer drugs .

Synthesis of Platinum Complexes

The compound is used in the synthesis of platinum complexes , which are of interest in medicinal chemistry. The synthesis process involves creating both cis and trans isomers, which have different biological activities and applications in cancer treatment .

Material Science

In material science, trans-Diamminediiodoplatinum(II) is utilized in the preparation of plating baths . The platinum content in these baths is critical for the deposition of thin platinum films, which are used in various industrial and electronic applications .

Safety And Hazards

The safety data sheet for cis-Diammine-diiodo Platinum II, a compound similar to trans-Diamminediiodoplatinum(II), indicates that it is harmful if swallowed, inhaled, or absorbed through the skin. It is classified as an anticancer agent .

properties

IUPAC Name

azane;platinum(2+);diiodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2HI.2H3N.Pt/h2*1H;2*1H3;/q;;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNCHTLQBARZRSO-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

N.N.[I-].[I-].[Pt+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H6I2N2Pt
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

15978-94-6
Record name Platinum, diamminediiodo-, (SP-4-1)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15978-94-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID40936172
Record name Platinum(2+) iodide--ammonia (1/2/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40936172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

482.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-Diamminediiodoplatinum(II)

CAS RN

13841-96-8, 15978-93-5, 15978-94-6
Record name Diamminediiodoplatinum
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13841-96-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name cis-Diamminediiodoplatinum
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15978-93-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diammine-diiodoplatin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013841968
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Platinum, diamminediiodo-, (SP-4-2)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015978935
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Platinum(II), diamminediiodo-, trans-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015978946
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Platinum(2+) iodide--ammonia (1/2/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40936172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trans-Diamminediiodoplatinum(II)
Reactant of Route 2
trans-Diamminediiodoplatinum(II)

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